
An In-depth Technical Guide to 1-Acetyl-2-
ethynylpyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 1-Acetyl-2-ethynylpyrrolidine

Cat. No.: B048295 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential applications of 1-Acetyl-2-ethynylpyrrolidine, a molecule of interest to

researchers and professionals in drug development and organic synthesis. Due to the limited

availability of experimental data for this specific compound, this guide incorporates predicted

data and established principles of organic chemistry to offer a thorough profile.

Chemical Structure and Identification
1-Acetyl-2-ethynylpyrrolidine is a derivative of pyrrolidine, a five-membered saturated

heterocycle containing a nitrogen atom. It is characterized by an acetyl group attached to the

nitrogen atom (position 1) and an ethynyl group at position 2 of the pyrrolidine ring.

Molecular Structure:

Caption: 2D structure of 1-Acetyl-2-ethynylpyrrolidine.

Table 1: Chemical Identifiers for 1-Acetyl-2-ethynylpyrrolidine
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Identifier Value

IUPAC Name 1-(2-ethynylpyrrolidin-1-yl)ethan-1-one

CAS Number 118800-19-4

Molecular Formula C₈H₁₁NO

Molecular Weight 137.18 g/mol

Canonical SMILES CC(=O)N1CCCC1C#C

InChI
InChI=1S/C8H11NO/c1-3-6-4-5-

9(6)7(2)10/h1,6H,4-5H2,2H3

Physicochemical Properties
Experimental physicochemical data for 1-Acetyl-2-ethynylpyrrolidine is scarce. The following

table summarizes available predicted properties, which can be valuable for guiding

experimental design and computational modeling.

Table 2: Predicted Physicochemical Properties of 1-Acetyl-2-ethynylpyrrolidine

Property Predicted Value

Boiling Point 92-94 °C @ 1 Torr

Density 1.04 ± 0.1 g/cm³

pKa -2.29 ± 0.40

LogP 0.568

Spectroscopic Data (Predicted)
Detailed experimental spectra for 1-Acetyl-2-ethynylpyrrolidine are not readily available.

However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)
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The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine

ring, the acetyl group, and the ethynyl group. The chemical shifts would be influenced by the

electron-withdrawing nature of the acetyl group and the anisotropy of the ethynyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Acetyl CH₃ ~2.1 Singlet

Pyrrolidine H2 ~4.5 Multiplet

Pyrrolidine H3, H4, H5 1.8 - 2.4 Multiplets

Ethynyl CH ~2.5 Singlet

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide insights into the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)

Acetyl C=O ~170

Acetyl CH₃ ~22

Pyrrolidine C2 ~55

Pyrrolidine C3, C4, C5 25 - 50

Ethynyl C≡C 70 - 85

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.

Table 5: Expected IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

C≡C-H stretch (alkyne) ~3300 Strong, sharp

C≡C stretch (alkyne) ~2100 Weak to medium

C=O stretch (amide) ~1650 Strong

C-H stretch (sp³) 2850-3000 Medium

Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 137. Common

fragmentation patterns would likely involve the loss of the acetyl group (m/z 43) and cleavage

of the pyrrolidine ring.

Experimental Protocols: A Proposed Synthetic
Pathway
A specific, experimentally validated protocol for the synthesis of 1-Acetyl-2-ethynylpyrrolidine
is not available in the public domain. However, a plausible synthetic route can be designed

based on established organic chemistry transformations. The proposed pathway involves two

key steps: the synthesis of 2-ethynylpyrrolidine followed by its N-acetylation.

Caption: Proposed synthetic workflow for 1-Acetyl-2-ethynylpyrrolidine.

Step 1: Synthesis of 2-Ethynylpyrrolidine (Hypothetical
Protocol)

Formation of the Weinreb Amide: N-Boc-L-proline is converted to its corresponding Weinreb

amide. To a solution of N-Boc-L-proline in an anhydrous aprotic solvent (e.g.,

dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C, followed by

the addition of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base such

as triethylamine. The reaction is stirred at room temperature until completion, followed by an

aqueous workup and purification by column chromatography.
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Addition of the Ethynyl Group: The purified Weinreb amide is dissolved in an anhydrous

etheral solvent (e.g., THF) and cooled to 0 °C. A solution of ethynylmagnesium bromide in

THF is added dropwise. The reaction is allowed to warm to room temperature and stirred

until the starting material is consumed. The reaction is then quenched with a saturated

aqueous solution of ammonium chloride, followed by extraction and purification.

Deprotection: The N-Boc protecting group is removed by treating the product from the

previous step with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like

dichloromethane. After the reaction is complete, the solvent and excess acid are removed

under reduced pressure, and the resulting amine is neutralized to yield 2-ethynylpyrrolidine.

Step 2: N-Acetylation (Hypothetical Protocol)
Acetylation Reaction: 2-Ethynylpyrrolidine is dissolved in a suitable aprotic solvent (e.g.,

dichloromethane) containing a base (e.g., triethylamine or pyridine). Acetic anhydride or

acetyl chloride is added dropwise at 0 °C.

Workup and Purification: The reaction mixture is stirred at room temperature until

completion, as monitored by thin-layer chromatography. The reaction is then quenched with

water or a mild aqueous base. The organic layer is separated, washed, dried, and

concentrated under reduced pressure. The crude product, 1-Acetyl-2-ethynylpyrrolidine, is

then purified by column chromatography or distillation under reduced pressure.

Potential Biological Activity and Applications
While no specific biological activities have been reported for 1-Acetyl-2-ethynylpyrrolidine,

the pyrrolidine scaffold is a common motif in many biologically active compounds. Therefore,

this molecule could serve as a valuable building block in medicinal chemistry.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-Acetyl-2-
ethynylpyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048295#what-is-the-structure-of-1-acetyl-2-
ethynylpyrrolidine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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